molecular formula C19H19NO B5150289 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide

2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide

Cat. No. B5150289
M. Wt: 277.4 g/mol
InChI Key: IEGGOVHQZJEQIJ-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.

Mechanism of Action

2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Biochemical and Physiological Effects:
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of substance abuse disorders.

Advantages and Limitations for Lab Experiments

2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide also has some limitations. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide. One area of interest is the use of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds that are more potent or selective inhibitors of GABA aminotransferase. Finally, there is a need for further research on the long-term effects of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide on the brain, particularly with regard to its potential for neurotoxicity.

Synthesis Methods

2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-phenylcyclopropylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride to form 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide.

Scientific Research Applications

2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. For example, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to be effective in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.

properties

IUPAC Name

2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGGOVHQZJEQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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